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Compound of Interest

6-Methyl-2,3-dihydro-1H-indole
Compound Name:

hydrochloride
CAS No.: 1187933-32-9
Cat. No.: B1423171

Get Quote

Executive Summary & Structural Context

6-Methyl-indoline (CAS: 3420-02-8) represents a critical scaffold in medicinal chemistry,
serving as a precursor for AT2R antagonists and kinase inhibitors. Unlike its fully aromatic
counterpart (indole), 6-methyl-indoline possesses a fused 2,3-dihydro-1H-pyrrole ring. This
saturation introduces significant conformational flexibility, specifically ring puckering and
nitrogen pyramidal inversion.

Understanding these dynamics is not merely academic; the spatial orientation of the N-lone
pair and the C2/C3 methylene protons dictates binding affinity in chiral pockets. This guide
compares the two primary methodologies for resolving these conformers: Quantum Mechanical
Computation (DFT/ADb Initio) and Dynamic Nuclear Magnetic Resonance (DNMR).

The Conformational Challenge

» Ring Puckering: The five-membered ring oscillates between "Envelope” (E) and "Twisted" (T)
conformations to relieve torsional strain.
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e Nitrogen Inversion: The secondary amine nitrogen undergoes pyramidal inversion via a
planar transition state.

o 6-Methyl Effect: Located at the para-position relative to the C3 methylene and meta to the
Nitrogen, the 6-methyl group exerts a weak inductive (+1) effect, subtly modulating the
electron density of the aromatic ring without imposing direct steric hindrance on the nitrogen
center.

Comparative Analysis: Computational vs.
Experimental Approaches

This section evaluates the performance of three distinct analytical workflows for predicting the
conformational energy landscape of 6-methyl-indoline.

ble 1: Perf i of Analvtical Method
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Detailed Technical Assessment

Method A: Standard DFT (B3LYP/6-31G*)
e Mechanism: Uses the B3LYP hybrid functional.

» Pros: Rapid screening of conformers. Excellent for bond lengths and angles.

o Cons: Notoriously poor at predicting reaction barrier heights (like N-inversion) due to self-
interaction error. It tends to over-stabilize the delocalized planar transition state, predicting a
barrier that is too low.

» Verdict: Use for initial geometry optimization only.

Method B: Advanced Dispersion-Corrected DFT (M06-2X or
wB97X-D | def2-TZVP)

e Mechanism: These functionals account for medium-range electron correlation and dispersion
forces.

o Causality: The 6-methyl group adds bulk and lipophilicity. Dispersion-corrected functionals
accurately model the intramolecular stabilizing interactions between the methyl hydrogens
and the adjacent aromatic

-system, which B3LYP misses.
e Verdict: The recommended computational standard for 6-methyl-indoline.

Method C: Dynamic NMR (Variable Temperature)

e Mechanism: Monitors the coalescence of the diastereotopic C2/C3 protons. At low
temperatures, ring inversion is slow, and protons appear distinct. At high temperatures, they
average out.

o Self-Validation: The coalescence temperature (

) provides a direct physical measurement of the barrier using the Eyring equation.

» Verdict: Essential for validating computational models, especially to determine if the 6-methyl
group alters the packing in solution.
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Experimental Protocols
Protocol 1: Computational Conformational Search (In
Silico)

Objective: To map the potential energy surface (PES) of 6-methyl-indoline.

Initial Construction: Build 6-methyl-indoline in a Z-matrix format. Set the N-H bond vector
perpendicular to the benzene plane (pyramidal start).

Scan Coordinate: Perform a relaxed potential energy surface scan of the improper torsion
angle involving the Nitrogen lone pair (C2-N-C7a-C3a).

o Step size: 10 degrees.[1]

o Range: -60° to +60°.

Optimization:

o Isolate the minima (Twist-Chair) and the Transition State (Planar N).

o Run optimization using M06-2X/def2-TZVP with specific solvent model (e.g.,
SMD=Chloroform).

Frequency Check:
o Minima must have 0 imaginary frequencies.

o Transition State (TS) must have 1 imaginary frequency corresponding to the N-inversion
vector (approx. 400-600

cm

)-

Protocol 2: DNMR Barrier Determination (Wet Lab)

Objective: To measure the
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of N-inversion.

o Sample Prep: Dissolve 10 mg of 6-methyl-indoline in 0.6 mL of deuterated solvent with a low
freezing point (e.g., CD

Cl
or Toluene-
).

e Slow Exchange Limit: Cool the probe to -90°C. Acquire

H NMR. Look for the splitting of the C2-methylene protons into complex multiplets (ABXY
system) due to the frozen ring pucker.

o Stepwise Heating: Increase temperature in 10°C increments.
o Coalescence Detection: Identify

where the C2 proton signals merge into a single broad peak.
o Calculation: Apply the Eyring equation:

Where

is the rate constant at coalescence (

).

Visualization of Sighaling & Workflow

The following diagrams illustrate the energy landscape and the integrated workflow for
analysis.

Diagram 1: Conformational Energy Landscape

Caption: Energy profile showing the transition from the stable puckered conformer through the
planar transition state.
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Diagram 2: Integrated Analytical Workflow

Caption: Decision tree for selecting the correct analytical method based on required accuracy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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